Hexose
Description
6-(Hydroxymethyl)oxane-2,3,4,5-tetrol, with the IUPAC name (3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, is commonly known as D-galactose, a naturally occurring aldohexose sugar. It is a stereoisomer of glucose and mannose, distinguished by the spatial arrangement of hydroxyl groups on the pyranose ring.
Structure
3D Structure
Properties
IUPAC Name |
6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858960 | |
| Record name | Hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0 | |
| Record name | Hexopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42752-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Allopyranose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC287045 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC274237 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-galactose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-(hydroxymethyl)oxane-2,3,4,5-tetrols can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the isomerization of glucose to fructose using glucose isomerase. Another method is the hydrolysis of polysaccharides like starch to produce glucose.
Industrial Production Methods: Industrially, hexoses are primarily produced through the hydrolysis of starch. This process involves breaking down starch into its constituent glucose units using acids or enzymes like amylase. The resulting glucose can then be further processed to produce other hexoses like fructose through isomerization .
Chemical Reactions Analysis
Types of Reactions: 6-(hydroxymethyl)oxane-2,3,4,5-tetrols undergo various chemical reactions, including:
Oxidation: 6-(hydroxymethyl)oxane-2,3,4,5-tetrols can be oxidized to form aldonic acids, uronic acids, or aldaric acids.
Reduction: Reduction of hexoses leads to the formation of sugar alcohols, such as sorbitol from glucose.
Substitution: 6-(hydroxymethyl)oxane-2,3,4,5-tetrols can participate in substitution reactions, forming derivatives like glycosides.
Common Reagents and Conditions:
Oxidation: Reagents like nitric acid or bromine water are commonly used.
Reduction: Sodium borohydride or hydrogenation with a catalyst like palladium.
Substitution: Acidic or basic catalysts are often employed.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol, mannitol.
Substitution: Glycosides, esters
Scientific Research Applications
Chemistry
6-(Hydroxymethyl)oxane-2,3,4,5-tetrol serves as a building block for the synthesis of more complex molecules. Its reactive hydroxyl groups allow it to undergo various chemical reactions:
| Type of Reaction | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of carbonyl compounds | KMnO4, CrO3 |
| Reduction | Production of alditols | NaBH4, LiAlH4 |
| Substitution | Replacement of hydroxyl groups with other functional groups | SOCl2, PBr3 |
These reactions enable the compound's use in synthesizing pharmaceuticals and other fine chemicals.
Biology
In biological research, this compound plays a crucial role in studies related to carbohydrate metabolism and enzyme activity. Its structural similarity to glucose allows it to participate in metabolic pathways such as glycolysis.
- Metabolic Pathways : It influences glucose homeostasis and insulin sensitivity.
- Biological Activity : Exhibits antioxidant properties and potential neuroprotective effects against oxidative stress.
Case Study 1: Antioxidant Activity
Research has demonstrated that polyols like 6-(hydroxymethyl)oxane-2,3,4,5-tetrol can scavenge free radicals. A study found that its application reduced oxidative stress in neuronal cells, suggesting its potential therapeutic role in neurodegenerative diseases.
Case Study 2: Antimicrobial Properties
A study explored the antimicrobial properties of this compound against various pathogens. Results indicated that derivatives of 6-(hydroxymethyl)oxane-2,3,4,5-tetrol showed significant inhibition of bacterial growth, highlighting its potential use in developing new antimicrobial agents.
Industrial Applications
The compound is utilized in the production of biodegradable polymers and environmentally friendly materials due to its polyol structure. Its safety profile makes it suitable for applications in food industries as a sweetener or humectant.
Mechanism of Action
6-(hydroxymethyl)oxane-2,3,4,5-tetrols exert their effects primarily through their role in metabolism. They are key substrates in glycolysis, where they are broken down to produce energy in the form of adenosine triphosphate (ATP). 6-(hydroxymethyl)oxane-2,3,4,5-tetrols also participate in the pentose phosphate pathway, which generates reducing power and precursors for nucleotide synthesis. Additionally, hexoses are involved in glycosylation, a process that modifies proteins and lipids, affecting their function and stability .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₆H₁₂O₆ .
- Biological Sources : Found in camel urine as a bioactive metabolite and in plant cuticular waxes .

- Applications: Biomedical Research: Used in studies on skin hydration and exfoliation due to its humectant properties . Antimicrobial Activity: Exhibits a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Staphylococcus epidermidis . Industrial Use: Employed in aqueous two-phase systems (ABS) for phenolic compound extraction .
Structural Comparison with Similar Compounds
D-galactose belongs to the aldohexose family, sharing a molecular formula with other monosaccharides like D-glucose and D-mannose. Differences in stereochemistry dictate their distinct properties and functions.
Table 1: Structural Comparison of Aldohexoses
Note: The stereochemical differences at specific carbon positions (e.g., C2 in mannose, C4 in galactose) significantly affect their biochemical interactions .
Physicochemical Properties
Hydration Free Energy:
Table 2: Functional Comparison
Key Findings :
- D-galactose’s hydroxyl group arrangement enhances its antimicrobial efficacy compared to deoxy derivatives like 2-deoxy-D-galactopyranose .
- In skincare, galactose’s humectant properties outperform gluconolactone in moisture retention .
Aqueous Two-Phase Systems (ABS):
- D-galactose forms ABS with ionic liquids (e.g., [C₃-₈mim][BF₄]) for phenol extraction, achieving high efficiency at low temperatures .
Molecular Docking:
- D-glucose exhibits a binding affinity of -6.2 kcal/mol with proteins like Arg257, critical for glycation studies .
Biological Activity
6-(Hydroxymethyl)oxane-2,3,4,5-tetrol, also known as (3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, is a carbohydrate derivative characterized by its unique oxane structure. This compound has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C₆H₁₂O₆
- Molecular Weight : 180.16 g/mol
- Chemical Structure : The structure features multiple hydroxyl groups which contribute to its solubility and reactivity in biological systems.
The biological activity of 6-(hydroxymethyl)oxane-2,3,4,5-tetrol is primarily attributed to its interaction with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, studies indicate that it may act as an inhibitor of aldose reductase (AR), an enzyme implicated in diabetic complications through the polyol pathway .
- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
- Regulation of Blood Lipids : Research indicates potential benefits in regulating blood lipid levels, making it a candidate for nutraceutical formulations aimed at cardiovascular health .
Table 1: Summary of Biological Activities
Case Study 1: Aldose Reductase Inhibition
A study conducted by researchers at MDPI explored the role of aldose reductase in diabetic complications and found that 6-(hydroxymethyl)oxane-2,3,4,5-tetrol effectively reduces sorbitol levels in diabetic models. The inhibition was significant enough to suggest potential therapeutic applications for preventing diabetic retinopathy and neuropathy .
Case Study 2: Antioxidant Properties
In a laboratory setting, the antioxidant capacity of 6-(hydroxymethyl)oxane-2,3,4,5-tetrol was evaluated using DPPH radical scavenging assays. The results indicated that the compound significantly reduced DPPH radicals compared to control groups, highlighting its potential as a natural antioxidant agent .
Case Study 3: Nutraceutical Applications
A clinical trial assessed the effects of a nutraceutical formulation containing 6-(hydroxymethyl)oxane-2,3,4,5-tetrol on lipid profiles in hyperlipidemic patients. The findings demonstrated a marked reduction in total cholesterol and LDL levels after supplementation over a period of three months .
Q & A
Basic Research Questions
Q. How can researchers distinguish between stereoisomers of 6-(hydroxymethyl)oxane-2,3,4,5-tetrol, such as glucose and galactose, in experimental settings?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy to analyze stereochemical configurations (e.g., axial/equatorial hydroxyl groups) and enzymatic assays that exploit substrate specificity. For example, galactose oxidase selectively oxidizes galactose but not glucose . X-ray crystallography can resolve absolute configurations in crystalline forms .
Q. What are the common synthetic routes for producing 6-(hydroxymethyl)oxane-2,3,4,5-tetrol with high stereochemical purity?
- Methodology :
- Chiral Catalysis : Use chiral catalysts (e.g., organocatalysts or metal complexes) to enforce stereoselectivity during ring closure of linear precursors. Reaction conditions (pH 7–9, 25–40°C) minimize epimerization .
- Biotechnological Synthesis : Genetically engineered E. coli or S. cerevisiae strains can produce enantiomerically pure compounds via fermentation, leveraging sugar metabolism pathways .
Q. What analytical techniques are most effective for quantifying 6-(hydroxymethyl)oxane-2,3,4,5-tetrol in biological samples?
- Methodology :
- GC/MS : Derivatize hydroxyl groups with trimethylsilyl (TMS) agents to improve volatility. Monitor fragment ions (e.g., m/z 73 for TMS-O-) with isotopic standards for quantification .
- HPLC with Refractive Index Detection : Separate isomers using chiral columns (e.g., Cyclobond I-2000) and aqueous mobile phases .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹³C) of 6-(hydroxymethyl)oxane-2,3,4,5-tetrol improve metabolic flux analysis in cellular studies?
- Methodology :
- Isotope Tracing : Introduce ¹³C at the hydroxymethyl group (C6) via enzymatic incorporation (e.g., using hexokinase with ¹³C-glucose). Track label distribution in downstream metabolites (e.g., lactate, acetyl-CoA) via LC-MS/MS .
- NMR Spectroscopy : Use ¹³C-NMR to observe real-time metabolic pathways, such as glycolysis or the pentose phosphate pathway .
Q. What experimental and computational strategies resolve contradictions in reported enzyme-binding affinities for 6-(hydroxymethyl)oxane-2,3,4,5-tetrol?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) under varying pH and ionic strengths to identify optimal interaction conditions.
- Molecular Docking : Use AutoDock Vina to model hydrogen-bonding interactions (e.g., with Arg257 and Tyr150 in glycolytic enzymes). Validate with mutagenesis studies .
Q. How does the stereochemistry of 6-(hydroxymethyl)oxane-2,3,4,5-tetrol influence its reactivity in non-enzymatic glycation studies?
- Methodology :
- Comparative Kinetics : Incubate D-glucose (C3R, C4S, C5S) vs. L-glucose (C3S, C4R, C5R) with bovine serum albumin (BSA) at 37°C. Quantify advanced glycation end-products (AGEs) via fluorescence spectroscopy (λex=370 nm, λem=440 nm) .
- Computational MD Simulations : Simulate Schiff base formation rates using GROMACS with CHARMM36 force fields .
Key Considerations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

